Mefoxitin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

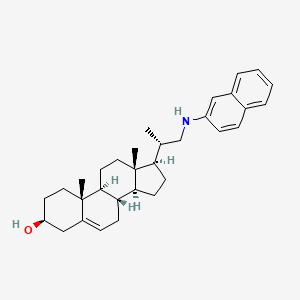

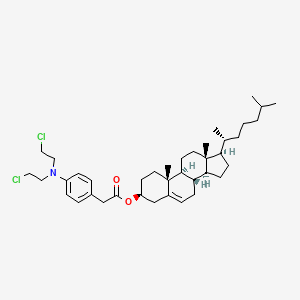

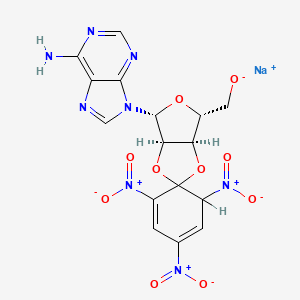

Cefoxitin(1-) is a cephalosporin carboxylic acid anion having methoxy, 2-thienylacetamido and carbamoyloxymethyl side-groups, formed by proton loss from the carboxy group of the semisynthetic cephamycin antibiotic cefoxitin. It is a conjugate base of a cefoxitin.

A semisynthetic cephamycin antibiotic resistant to beta-lactamase.

Scientific Research Applications

Antibiotic Efficacy Against Mixed Infections

Mefoxitin, also known as cefoxitin, is a semisynthetic cephamycin antibiotic, effective against a broad range of bacteria. Sweet and Ledger (1979) found it effective in treating mixed aerobic-anaerobic infections, particularly in obstetric and gynecologic patients, demonstrating its efficacy against various bacteria including Bacteroides fragilis and clinically important anaerobic organisms (Sweet & Ledger, 1979).

Treatment of Resistant Infections

Gragnoli, Signorini, and Tanganelli (1983) highlighted mefoxitin's effectiveness in patients with pulmonary or urinary infections resistant to other antibiotics, indicating its potential use in managing resistant bacterial strains (Gragnoli, Signorini, & Tanganelli, 1983).

Methicillin Resistance Detection

Skov et al. (2006) demonstrated that cefoxitin is increasingly used to detect methicillin resistance in Staphylococcus aureus (MRSA) using disk diffusion testing. The study showed high accuracy in predicting the presence of the mecA gene in S. aureus, with specific recommendations for incubation conditions (Skov et al., 2006).

Development of Selective Media for MRSA

Smyth and Kahlmeter (2005) developed a mannitol salt agar containing cefoxitin for MRSA detection. The media inhibited the growth of 100% of mecA-negative strains while supporting the growth of 96.6% of mecA-positive strains, suggesting superiority over oxacillin-based media (Smyth & Kahlmeter, 2005).

Identification of New Resistance Mechanisms

Becker et al. (2018) discovered a mecB gene in a MRSA strain isolated during cefoxitin-based screening, indicating a novel plasmidborne β-lactam resistance mechanism. This finding underscores the importance of continuous surveillance using effective antibiotics like cefoxitin for emerging resistance patterns (Becker et al., 2018).

Efficacy in Perforated Appendicitis

Lose et al. (1986) assessed cefoxitin's efficacy in patients with perforated or ruptured appendicitis. Their study suggested that a 3-day course of cefoxitin is as effective as a 5-day course in controlling the incidence of wound infection post-surgery (Lose et al., 1986).

properties

Product Name |

Mefoxitin |

|---|---|

Molecular Formula |

C16H16N3O7S2- |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/p-1/t14-,16+/m1/s1 |

InChI Key |

WZOZEZRFJCJXNZ-ZBFHGGJFSA-M |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3 |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3 |

synonyms |

Cefoxitin Cefoxitin Sodium Méfoxin Mefoxin Mefoxitin MK 306 MK-306 MK306 Sodium, Cefoxitin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,5aR,8aS,9R)-8a-fluoro-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5,5a,6,9-tetrahydroisobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1198446.png)

![[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-trimethylammonium](/img/structure/B1198451.png)

![N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,5-dibromo-4-hydroxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198466.png)